REACTION_CXSMILES
|
[CH2:1]1[CH2:8][CH:7]=[CH:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[CH2:9]1[CH2:16][CH:15]=[CH:14][CH2:13][CH2:12][CH:11]=[CH:10]1.[Ni:17]>C1(C)C=CC=CC=1>[CH2:8]1[CH2:7][CH:6]=[CH:5][CH2:4][CH2:3][CH:2]=[CH:1]1.[CH2:16]1[CH2:15][CH:14]=[CH:13][CH2:12][CH2:11][CH:10]=[CH:9]1.[Ni:17].[Ni:17] |f:0.1.2,4.5.6|
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
P-containing ligand
|
Type
|
ADDITION
|
Details
|
thoroughly mixed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |